N-Formylnorfloxacine

Vue d'ensemble

Description

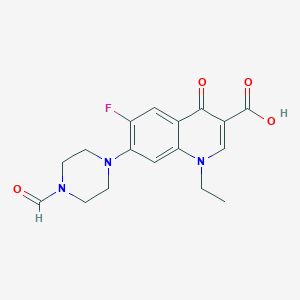

4-N-Formyl-1-Piperazinyl-Norfloxacin is a derivative of norfloxacin, a fluoroquinolone antibiotic, which has been modified to potentially enhance its antibacterial properties. The modification involves the introduction of various substituents at the N-4 position of the piperazine ring of norfloxacin. This structural alteration aims to improve the drug's efficacy against bacterial strains such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Synthesis Analysis

The synthesis of 4-N-Formyl-1-Piperazinyl-Norfloxacin and its derivatives involves the creation of N-Mannich bases and the addition of different N-4 substituents to the norfloxacin core. The process is carefully designed to yield compounds with varied electronic, steric, and physicochemical properties, which are then characterized using various spectroscopic techniques . The synthesis aims to explore the impact of these modifications on the antibacterial activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of these norfloxacin derivatives is crucial in determining their interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. Molecular docking experiments suggest that the N-4 piperazinyl derivatives inhibit these enzymes in a manner similar to norfloxacin. The crystal structures of related compounds, such as the monohydrous dihydrogen phosphate salts of norfloxacin, reveal a 12-membered supramolecular synthon that contributes to the three-dimensional structure of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 4-N-Formyl-1-Piperazinyl-Norfloxacin derivatives is closely related to their antibacterial activity. These compounds are designed to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication and transcription. Some derivatives have also been found to affect bacterial cell wall synthesis, indicating multiple mechanisms of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of the N-4 piperazinyl derivatives of norfloxacin, such as lipophilicity, molecular mass, and electronic factors, are correlated with their antibacterial activity. However, no single physicochemical parameter can predict the effect of the N-4 piperazinyl group on the activity of these fluoroquinolones. Instead, a combination of factors, including the total volume of the molecule, bulkiness at C-7, and lipophilicity, must be considered in the design of new fluoroquinolones .

Applications De Recherche Scientifique

Systèmes de délivrance ciblée de médicaments

La N-Formylnorfloxacine a été étudiée pour son potentiel dans les systèmes de délivrance ciblée de médicaments. Des chercheurs ont synthétisé des nanocomposites d'hydrogel magnétique biocompatibles qui incorporent ce composé . Ces systèmes visent à délivrer les médicaments de manière contrôlée, en réponse à des conditions physiologiques spécifiques, ce qui pourrait améliorer considérablement les résultats thérapeutiques.

Applications antibactériennes

Les propriétés antibactériennes de la this compound sont significatives. Elle a été immobilisée dans des hydrogels et testée contre diverses souches bactériennes telles que Streptococcus, Staphylococcus aureus, Klebsiella pneumoniae et Escherichia coli. Les résultats ont montré une augmentation notable de l'activité antibactérienne par rapport au médicament non chargé .

Activité antitumorale

La this compound a montré une activité antitumorale potentielle. Dans des études, elle a été utilisée contre diverses lignées cellulaires cancéreuses telles que HCT-116, HepG-2, PC3 et MCF-7. Le composé a présenté une cytotoxicité sélective, suggérant qu'il pourrait minimiser le risque d'infection bactérienne chez les patients cancéreux immunodéprimés .

Nanocomposites d'hydrogel

L'intégration du composé dans des nanocomposites d'hydrogel a été étudiée pour des applications biomédicales. Ces hydrogels sont avantageux en raison de leur biocompatibilité et de leur ressemblance avec les tissus mous naturels. Ils peuvent charger et libérer des médicaments à des taux dépendant du coefficient de diffusion à travers le réseau de gel .

Réponse magnétique pour la surveillance de la délivrance

Les nanocomposites d'hydrogel magnétique à base de this compound peuvent répondre aux champs magnétiques externes. Cette caractéristique unique permet un fonctionnement à distance et un contrôle de gestion facile, ce qui la rend adaptée aux applications où une surveillance précise de la délivrance est cruciale .

Études polymorphiques

Une nouvelle forme polymorphique de Norfloxacine, étroitement liée à la this compound, a été identifiée. Cette découverte est essentielle pour comprendre la stabilité et l'efficacité du médicament sous diverses formes. De telles études peuvent conduire au développement de formulations médicamenteuses plus efficaces et plus stables .

Analyse thermique et caractérisation

Les propriétés thermiques de la this compound sont essentielles pour son application dans le développement de médicaments. Les chercheurs ont caractérisé ces propriétés en utilisant des techniques telles que la diffraction des rayons X, la spectroscopie vibrationnelle et l'analyse thermique. Ces informations sont essentielles pour concevoir des médicaments stables dans différentes conditions de stockage et d'utilisation .

Spectroscopie RMN à l'état solide

La spectroscopie RMN à l'état solide a été utilisée pour caractériser la this compound. Cette méthode fournit des informations détaillées sur la structure et la dynamique moléculaire, ce qui est essentiel pour comprendre comment le composé interagit au niveau moléculaire et comment il peut être optimisé pour diverses applications .

Mécanisme D'action

Target of Action

N-Formylnorfloxacin, also known as 4-N-Formyl-1-Piperazinyl-Norfloxacin, primarily targets bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

N-Formylnorfloxacin inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction results in the inhibition of bacterial cell division .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation.

Pharmacokinetics

The pharmacokinetics of N-Formylnorfloxacin is similar to that of Norfloxacin. Norfloxacin is rapidly absorbed, with a bioavailability of 30 to 40% . It has a serum half-life of approximately 3 to 4 hours . About 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The presence of a reduced glomerular filtration rate increases the elimination half-life, necessitating dosage modification when the glomerular filtration rate falls below 20 ml/minute .

Result of Action

The primary result of N-Formylnorfloxacin’s action is the inhibition of bacterial growth and proliferation. By blocking the action of DNA gyrase and topoisomerase IV, N-Formylnorfloxacin prevents bacterial DNA replication, thereby inhibiting cell division . This leads to the bactericidal effect of the drug .

Action Environment

The action, efficacy, and stability of N-Formylnorfloxacin can be influenced by various environmental factors. For instance, the presence of the drug in water opens the possibility of its photolysis by solar radiation . Moreover, the sorption coefficient (Koc) is a critical parameter for estimating the environmental distribution and exposure level of antibiotics

Orientations Futures

The incidence of quinolone resistance has been steadily rising, and efforts have been undertaken to increase the potency of fluoroquinolones and develop resistance-breaking derivatives . The design and synthesis of novel N4-substituted piperazinyl derivatives of norfloxacin, such as 4-N-Formyl-1-Piperazinyl-Norfloxacin, is an attempt to improve its potency and possibly enable new target interactions .

Analyse Biochimique

Biochemical Properties

N-Formylnorfloxacin, like Norfloxacin, is likely to interact with bacterial DNA gyrase, an enzyme required for bacterial DNA replication, transcription, repair, and recombination . The interaction of N-Formylnorfloxacin with this enzyme could potentially inhibit its function, leading to the disruption of bacterial DNA processes and ultimately bacterial death .

Cellular Effects

The cellular effects of N-Formylnorfloxacin are not fully understood. Given its similarity to Norfloxacin, it may also exert its effects primarily on bacterial cells. Norfloxacin is known to have variable activity against gram-positive and gram-negative bacteria

Molecular Mechanism

The molecular mechanism of action of N-Formylnorfloxacin is likely similar to that of Norfloxacin. Norfloxacin exerts its bactericidal action by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .

Metabolic Pathways

Norfloxacin is known to be metabolized in the liver and excreted via the kidneys . It would be interesting to investigate whether N-Formylnorfloxacin follows a similar metabolic pathway.

Transport and Distribution

Norfloxacin, however, is known to accumulate in the urine , suggesting that it may be transported via the bloodstream to the kidneys, where it is filtered and excreted.

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-20-9-12(17(24)25)16(23)11-7-13(18)15(8-14(11)20)21-5-3-19(10-22)4-6-21/h7-10H,2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDJPQDLMOZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315594 | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70459-04-0 | |

| Record name | N-Formylnorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70459-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylnorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLNORFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H447VL6G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)